Olprinone, a selective phosphodiesterase III (PDE3) inhibitor, is a synthetic compound developed in Japan. [, ] It is classified as an inodilator due to its dual properties of positive inotropy (increasing the force of muscle contraction) and vasodilation (widening of blood vessels). [] Olprinone plays a significant role in scientific research, particularly in cardiovascular studies investigating its potential therapeutic benefits for conditions like heart failure and ischemia-reperfusion injury. [, ]
Synthesis Analysis
One method for synthesizing Olprinone involves a converging synthetic route that utilizes Suzuki coupling. [] This method boasts high atom utilization compared to traditional three-series synthetic processes, resulting in a higher overall reaction yield. [] The synthesis is carried out under mild reaction conditions, simplifying the procedure and enhancing its suitability for industrial production. []
Chemical Reactions Analysis
Olprinone hydrochloride, the salt form of Olprinone, can be produced through a salification reaction with hydrochloric acid. [] This process yields Olprinone hydrochloride with high purity and low impurity content. []
Mechanism of Action
Cardiovascular Research
Heart Failure: Olprinone has been extensively studied for its potential in treating heart failure. [, , , , , , ] Research suggests that it can improve cardiac function, reduce systemic vascular resistance, and increase cardiac output in animal models of heart failure. [, ]
Ischemia-Reperfusion Injury: Olprinone has demonstrated protective effects against ischemia-reperfusion injury in various organs, including the heart, kidneys, and liver. [, , , , ] Its ability to inhibit inflammatory responses, reduce apoptosis, and improve microcirculation contributes to its potential in mitigating injury. [, , ]
Diaphragmatic Fatigue: Studies have shown that Olprinone can improve the contractility of fatigued diaphragms in animal models. [, , ] This finding suggests its potential application in treating respiratory insufficiency associated with diaphragmatic dysfunction. [, , ]
Pulmonary Research
Bronchodilation: Olprinone exhibits bronchodilatory effects and has been investigated for its potential in treating asthma. [, , ] Research suggests that its bronchodilatory effect is comparable to that of salbutamol, a commonly used asthma medication. []
Inflammation and Immunology Research
Anti-inflammatory Effects: Studies have revealed the anti-inflammatory properties of Olprinone, particularly its ability to inhibit inflammatory cell accumulation and cytokine production. [, ] This effect is attributed to its influence on cAMP levels and downstream signaling pathways. [, ]
Applications
Cerebral Circulation: Olprinone has been shown to augment cerebral blood flow by directly dilating cerebral arteries. [, ] This property makes it a potential candidate for research related to cerebral vasospasm and other conditions affecting brain circulation. [, ]
Neuromuscular Blockade: Olprinone has demonstrated the ability to accelerate the recovery of neuromuscular blockade induced by vecuronium, a muscle relaxant used during surgery. [, , ] This finding suggests its potential application in facilitating faster recovery from neuromuscular blockade in clinical settings. [, , ]
Future Directions
Personalized Medicine: Investigating the pharmacogenomics of Olprinone, particularly its interaction with genes like MEFV, could pave the way for personalized treatment approaches and improve patient outcomes. []
Related Compounds
Aminophylline
Compound Description: Aminophylline is a non-selective phosphodiesterase inhibitor, meaning it inhibits multiple subtypes of the phosphodiesterase enzyme, including PDE3 [, , , ]. It is commonly used to treat respiratory conditions like asthma due to its bronchodilatory effects [, , ].
Relevance: Several studies compared the effects of Aminophylline to Olprinone, which is a more selective PDE3 inhibitor [, , , ]. These comparisons helped elucidate the specific role of PDE3 inhibition in mediating the therapeutic effects of both drugs, particularly on bronchodilation and cardiovascular parameters [, , , ]. For example, one study found Olprinone to be a more potent bronchodilator than Aminophylline in a dog model of methacholine-induced bronchoconstriction [].
Milrinone
Compound Description: Milrinone is another phosphodiesterase III inhibitor, like Olprinone, and is used in the treatment of acute heart failure [, , , ]. It exerts its therapeutic effect by increasing intracellular cyclic adenosine monophosphate (cAMP) levels, leading to enhanced cardiac contractility and vasodilation [, , , ].
Relevance: Milrinone is often compared to Olprinone in terms of efficacy and safety in treating heart failure [, , , ]. For instance, one study found that Olprinone was superior to Milrinone in improving cardiac function and decreasing brain natriuretic peptide levels in a rat model of congestive heart failure [].
Cilostazol
Compound Description: Cilostazol is a selective phosphodiesterase III inhibitor primarily used for the treatment of intermittent claudication []. It is known to improve walking distance in patients with peripheral artery disease by promoting vasodilation and inhibiting platelet aggregation [].
Relevance: Cilostazol is mentioned in the context of neuroprotective effects []. The authors of one study investigated if Olprinone, like Cilostazol, possesses direct neuroprotective properties against global cerebral ischemia []. They found that Olprinone provided neuroprotection both in vitro and in vivo, suggesting a potential therapeutic benefit in treating global cerebral ischemia [].
Dibutyryl cyclic AMP (DBcAMP)
Compound Description: DBcAMP is a cell-permeable analog of cyclic AMP (cAMP) that can readily cross cell membranes and exert its effects intracellularly []. As a cAMP analog, DBcAMP mimics the actions of cAMP, a key second messenger involved in various cellular processes, including those targeted by Olprinone [].
Relevance: DBcAMP was used in a study to confirm the involvement of cAMP in the protective effects of Olprinone against ischemia/reperfusion-induced acute kidney injury in rats []. The study found that both Olprinone and DBcAMP reduced the severity of kidney injury, suggesting that the renoprotective effects of Olprinone are mediated, at least in part, through its ability to increase intracellular cAMP levels [].
Isoproterenol
Compound Description: Isoproterenol is a β-adrenergic receptor agonist, meaning it binds to and activates β-adrenergic receptors []. This activation leads to increased cAMP production within cells, ultimately resulting in various physiological responses, such as increased heart rate and bronchodilation [].
Relevance: Isoproterenol was utilized in a study to investigate the effects of Olprinone on propofol-induced attenuation of β-adrenoreceptor-mediated signal transduction in cardiomyocytes []. The study found that Olprinone reversed the attenuating effect of propofol on isoproterenol-stimulated cAMP production in a dose-dependent manner, highlighting its potential to counteract the negative inotropic effects of propofol [].
Propranolol
Compound Description: Propranolol is a non-selective β-adrenergic receptor antagonist, meaning it blocks the action of β-adrenergic receptors [, ]. It is clinically used to treat various conditions, including hypertension, angina, and certain types of arrhythmias [, ].
Relevance: Propranolol was used in two studies to differentiate the mechanisms of action of Olprinone and Aminophylline on bronchodilation [, ]. The studies demonstrated that propranolol reversed the bronchodilation induced by Aminophylline, but not by Olprinone, suggesting that Olprinone exerts its bronchodilatory effect independently of β-adrenergic receptor activation [, ].
Nicardipine
Compound Description: Nicardipine is a dihydropyridine calcium channel blocker that primarily acts on L-type calcium channels in vascular smooth muscle cells []. It is used to treat hypertension and angina pectoris by inhibiting calcium influx into vascular smooth muscle cells, leading to vasodilation and reduced blood pressure [].
Relevance: Nicardipine was used in a study to investigate the role of calcium channels in the mechanism of action of Olprinone on diaphragmatic muscle function in dogs []. The study found that nicardipine abolished the augmentation of transdiaphragmatic pressure induced by Olprinone in fatigued diaphragms, suggesting that Olprinone's potentiating effect on diaphragmatic contractility is mediated, at least in part, through modulation of transmembrane calcium movement [].
Dopamine
Compound Description: Dopamine is a catecholamine neurotransmitter and hormone that acts on both dopaminergic and adrenergic receptors []. It is used clinically to treat low blood pressure, particularly in cases of shock [].
Relevance: A study compared the effects of Olprinone and Dopamine on ventricular energetics in dogs with sevoflurane-induced acute left ventricular depression []. Both drugs improved ventricular energetics, but Olprinone achieved this at a lower energy expenditure, likely due to its vasodilating effects [].
1,2-dihydro-6-methyl-2-oxo-5-(imidazo(1,2-a)pyridin-6-yl)-3-pyridinecarbonitrile E 1020 E-1020 loprinone hydrochloride olprinone
Canonical SMILES
CC1=C(C=C(C(=O)N1)C#N)C2=CN3C=CN=C3C=C2
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Avadomide is under investigation in clinical trial NCT02031419 (Novel Combinations of CC-122, CC-223, CC-292, and Rituximab in Diffuse Large B-cell Lymphoma and Follicular Lymphoma). Avadomide is a novel, small molecule cereblon-modulating agent with potential antineoplastic, antiangiogenic and immunomodulatory activities. Upon oral administration, avadomide binds to and modulates cereblon to promote recruitment of the hematopoietic transcription factors Aiolos and Ikaros to the Cullin-4 RING E3 ubiquitin ligase complex. This binding results in the ubiquitination and rapid proteasomal degradation of Aiolos and Ikaros and the derepression of interferon (IFN)-stimulated genes, including DDX58 and IRF7, leading to apoptosis of certain tumor cells. Additionally, Aiolos degredation leads to derepression of the IL2 gene, thereby enhancing interleukin-2 production, costimulation of T-lymphocytes and IL-2-induced T-cell proliferation. Avadomide may also promote the activation of natural killer (NK) cells, potentially enhancing tumor cell killing. Aiolos and Ikaros are transcriptional repressors known to play an important role in normal B- and T-cell function.
Alvespimycin Hydrochloride is the hydrochloride salt of alvespimycin, an analogue of the antineoplastic benzoquinone antibiotic geldanamycin. Alvespimycin binds to HSP90, a chaperone protein that aids in the assembly, maturation and folding of proteins. Subsequently, the function of Hsp90 is inhibited, leading to the degradation and depletion of its client proteins such as kinases and transcription factors involved with cell cycle regulation and signal transduction.
Marginal zone lymphoma is a rare, slowly progressing type of non-Hodgkin lymphoma initially treated with [rituximab] (an anti-CD20 drug), either alone or in combination with chemotherapy. Unfortunately, many patients experience a relapse or develop resistance to these drugs. Treatment options then become limited, and alternate treatments for the lymphoma are required to control disease progression. Follicular lymphoma is also treated with rituximab and other chemotherapeutic agents, but may show similar progression. On February 5, 2021, the Food and Drug Administration granted accelerated approval to umbralisib, a kinase inhibitor for PI3K-delta and casein kinase CK1-epsilon, based on promising results from clinical trials. It was marketed as Ukoniq by TG Therapeutics and has been approved for the treatment of relapsing and refractory marginal cell lymphoma and follicular lymphoma in adults. Umbralisib inhibits casein kinase, a primary regulator of protein translation, kinase-1ε, distinguishing it from other lymphoma treatments. While it initially offered a promising therapy for patients experiencing relapsing or refractory disease, umbralisib was withdrawn from the market due to safety concerns as the drug was associated with a possible increased risk of death outweighing the benefits. Umbralisib is a Kinase Inhibitor. The mechanism of action of umbralisib is as a Kinase Inhibitor. Umbralisib is an oral kinase inhibitor that is was given accelerated approved for use in adults with relapsed or refractory marginal zone and follicular lymphoma in 2021, but the approval was withdrawn a year later because of data from a trial showing excess mortality with its use. Umbralisib was associated with a modest rate of serum enzyme elevations during therapy but was not reported to cause clinically apparent acute liver with symptoms or jaundice. Umbralisib is an orally bioavailable, selective inhibitor of the delta isoform of the 110 kDa catalytic subunit of class I phosphoinositide-3 kinases (PI3K) with potential antineoplastic activity. PI3K-delta inhibitor TGR-1202 inhibits PI3K and prevents the activation of the PI3K/AKT kinase signaling pathway. This decreases proliferation and induces cell death in susceptible tumor cells. Unlike other isoforms of PI3K, PI3K-delta is expressed primarily in tumor cells and cells of the hematopoietic lineage. The targeted inhibition of PI3K-delta allows for PI3K signaling in normal, non-neoplastic cells. PI3K, an enzyme often overexpressed in cancer cells, plays a crucial role in tumor cell regulation and survival. See also: Umbralisib Tosylate (active moiety of).
Nalfurafine(TRK-820) is an opioid κ-selective agonist; has been approved in Japan for treatment of itch in patients with chronic kidney disease.IC50 value:Target: opioid κ-selective agonistNalfurafine reduced scratching evoked by histamine and chloroquine. Following acute histamine, but not chloroquine, low-threshold mechanical stimuli reliably elicited directed hindlimb scratching behavior, which was significantly attenuated by nalfurafine. In mice with experimental dry skin, nalfurafine abolished spontaneous scratching but had no effect on alloknesis [1]. A single administration of subcutaneous TRK-820 significantly increased spontaneous ipsilateral rotational behavior of hemi-parkinsonian rats at 30 microg/kg though the efficacy was moderate and also significantly inhibited L-DOPA-induced dyskinesia at 10 and 30 microg/kg; this inhibition was reversed in the presence of nor-binaltorphimine, a kappa opioid receptor antagonist [2]. TRK-820 dose-dependently inhibited phencyclidine-induced rat hyperlocomotion, which is one of the abnormal behaviors recognized as a rodent schizophrenia model. TRK-820 dose-dependently attenuated the biochemical changes of both dopamine and serotonin in the prefrontal cortex of rats treated with phencyclidine without affecting their basal levels in normal rats [3].